2-(Piperidin-4-ylidene)acetic acid hydrochloride
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Overview
Description
2-(Piperidin-4-ylidene)acetic acid hydrochloride is a chemical compound with the molecular formula C7H12ClNO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-4-ylidene)acetic acid hydrochloride typically involves multi-step reactions. One common method includes the following steps:
Formation of the intermediate: The initial step involves the reaction of piperidine with acetic acid derivatives under controlled conditions.
Hydrochloride formation: The intermediate is then treated with hydrochloric acid in ethyl acetate to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2-(Piperidin-4-ylidene)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is modified by different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted piperidines, ketones, and carboxylic acids .
Scientific Research Applications
2-(Piperidin-4-ylidene)acetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-ylidene)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the piperidine ring .
Comparison with Similar Compounds
- 2-(Piperidin-4-yl)benzoic acid hydrochloride
- 4-(Piperidin-4-yl)benzoic acid hydrochloride
- 2-(Piperidin-4-yl)acetamides
Comparison: 2-(Piperidin-4-ylidene)acetic acid hydrochloride is unique due to its specific structure, which allows for versatile modifications and applications. Compared to similar compounds, it offers distinct reactivity and potential for use in various fields, making it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
2-piperidin-4-ylideneacetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-7(10)5-6-1-3-8-4-2-6;/h5,8H,1-4H2,(H,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTQZNJQEGSCQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=CC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40574376 |
Source
|
Record name | (Piperidin-4-ylidene)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40574376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84839-57-6 |
Source
|
Record name | (Piperidin-4-ylidene)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40574376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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